2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Potential
Research indicates potential antidepressant applications for compounds similar to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide. For instance, analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, with structural similarities, have been evaluated as potential antidepressant agents. These compounds have shown promising activity in biochemical and pharmacological animal models of depression, with a notable reduction in peripheral anticholinergic effects (Clark et al., 1979).
Antibacterial Properties
Some derivatives of this compound have shown antibacterial activities. For example, derivatives undergoing mono- and binucleophilic displacement with various agents produced compounds with significant antibacterial activities. These findings suggest potential for developing new antibacterial agents (El‐Ziaty & Shiba, 2007).
Cyanation Methods in Organic Chemistry
The compound plays a role in the development of cyanation methods. For example, a palladium-catalyzed process using N,N-dimethylformamide has been established for the cyanation of heteroarenes, representing an alternative method for preparing aryl nitriles. Such methods are crucial in the synthesis of various organic compounds, including those structurally related to this compound (Ding & Jiao, 2011).
Cytotoxic Effects on Tumor Cell Lines
Research into the cytotoxic effects of related compounds on tumor cell lines is also significant. Synthetic analogues of natural esters, with structural similarities to this compound, have been found to exhibit moderate inhibitory effects on various human tumor cell lines. These findings highlight the potential for these compounds in cancer research and treatment strategies (Hu et al., 2005).
Role in Solar Cell Applications
There is potential application in solar cell technology. Organic sensitizers, including those with cyano groups, have been developed for solar cells. These compounds show high efficiency in converting incident photons to current, indicating a promising route for renewable energy technologies. Such research could be relevant to derivatives of this compound in photovoltaic applications (Kim et al., 2006).
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-6-17(9-14(13)2)22-20(23)16(12-21)10-15-11-18(24-3)7-8-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUKIIVJHPAZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.